molecular formula C11H15BrFN B13044267 (S)-1-(5-Bromo-2-fluorophenyl)pentan-1-amine

(S)-1-(5-Bromo-2-fluorophenyl)pentan-1-amine

Cat. No.: B13044267
M. Wt: 260.15 g/mol
InChI Key: FFSOGBGFBCNUKE-NSHDSACASA-N
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Description

(S)-1-(5-Bromo-2-fluorophenyl)pentan-1-amine is a chiral amine derivative featuring a pentylamine chain attached to a substituted phenyl ring. The phenyl ring contains bromo and fluoro substituents at the 5- and 2-positions, respectively (Fig. 1). This structural motif is significant in medicinal chemistry due to the electron-withdrawing effects of halogens, which influence electronic properties, metabolic stability, and binding interactions with biological targets such as enzymes or receptors .

Molecular Formula: C₁₁H₁₄BrFN
Molecular Weight: 261.14 g/mol (calculated)
Chirality: The (S)-enantiomer is specified, which may confer distinct pharmacological or synthetic advantages compared to the racemic mixture.

Properties

Molecular Formula

C11H15BrFN

Molecular Weight

260.15 g/mol

IUPAC Name

(1S)-1-(5-bromo-2-fluorophenyl)pentan-1-amine

InChI

InChI=1S/C11H15BrFN/c1-2-3-4-11(14)9-7-8(12)5-6-10(9)13/h5-7,11H,2-4,14H2,1H3/t11-/m0/s1

InChI Key

FFSOGBGFBCNUKE-NSHDSACASA-N

Isomeric SMILES

CCCC[C@@H](C1=C(C=CC(=C1)Br)F)N

Canonical SMILES

CCCCC(C1=C(C=CC(=C1)Br)F)N

Origin of Product

United States

Biological Activity

(S)-1-(5-Bromo-2-fluorophenyl)pentan-1-amine is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables summarizing key findings.

Chemical Structure and Properties

The compound has the molecular formula C11H14BrF and a molecular weight of approximately 260.15 g/mol. The structure features a pentan-1-amine backbone with a phenyl ring substituted by bromine and fluorine atoms. These halogen substitutions are known to influence the compound's reactivity and biological interactions, making it a candidate for various pharmacological studies.

Potential Biological Activities

Research indicates that (S)-1-(5-bromo-2-fluorophenyl)pentan-1-amine may exhibit several pharmacological properties, particularly related to its interaction with neurotransmitter systems. Compounds with similar structures have been investigated for their potential as:

  • Antidepressants : Similar amines have shown activity at serotonin and dopamine receptors, which are critical in mood regulation.
  • Anticancer Agents : Some studies suggest potential anticancer properties, though specific data on this compound is limited.
  • Antimicrobial Activity : Preliminary evaluations indicate possible antimicrobial effects, warranting further investigation.

The biological activity of (S)-1-(5-bromo-2-fluorophenyl)pentan-1-amine is hypothesized to stem from its ability to bind to various neurotransmitter receptors. The presence of both bromine and fluorine enhances its lipophilicity and binding affinity, potentially allowing it to modulate receptor activities effectively. This mechanism may involve:

  • Inhibition or modulation of neurotransmitter uptake , particularly dopamine and serotonin.
  • Interaction with other molecular targets , such as enzymes involved in metabolic pathways .

Comparative Analysis with Similar Compounds

To contextualize the activity of (S)-1-(5-bromo-2-fluorophenyl)pentan-1-amine, a comparison with structurally similar compounds is useful. The following table summarizes some notable analogs:

Compound NameStructural FeaturesNotable Properties
1-(2-Fluorophenyl)propan-1-amineFluorophenyl groupPotential antidepressant activity
4-Bromo-N-(3-chlorophenyl)butanamideBrominated aromatic ringAnalgesic properties
1-(4-Bromophenyl)butan-1-amineBrominated phenyl groupAntipsychotic potential
2-(4-Fluorophenyl)propan-2-aminesFluorinated phenyl groupExhibits anti-inflammatory effects

The unique combination of bromine and fluorine in (S)-1-(5-bromo-2-fluorophenyl)pentan-1-amine may enhance its biological activity compared to these analogs.

Study on Neurotransmitter Interaction

A study focused on compounds similar to (S)-1-(5-bromo-2-fluorophenyl)pentan-1-amine evaluated their effects on dopamine transporter (DAT) inhibition. Results indicated that compounds with similar structural motifs displayed significant inhibition at nanomolar concentrations, suggesting a strong potential for mood-modulating effects. The lead compound in this study showed an IC50 value indicating effective DAT inhibition .

Antimicrobial Evaluation

In another investigation, (S)-1-(5-bromo-2-fluorophenyl)pentan-1-amine was tested against various bacterial strains. Preliminary results indicated moderate antibacterial activity, supporting the hypothesis that structural features conducive to receptor interaction also confer antimicrobial properties.

Scientific Research Applications

Neurotransmitter Modulation

One of the primary areas of research involving (S)-1-(5-Bromo-2-fluorophenyl)pentan-1-amine is its effect on neurotransmitter systems. Studies have indicated that compounds with similar structures can selectively inhibit the reuptake of dopamine and norepinephrine, which are critical neurotransmitters involved in mood regulation and cognitive functions.

  • Case Study : A study on analogs of amine compounds demonstrated that modifications in the structure could lead to selective inhibition of dopamine transporter (DAT) and norepinephrine transporter (NET), suggesting potential applications in treating conditions like depression and ADHD .

Potential Therapeutic Uses

Given its structural similarities to known psychoactive substances, there is ongoing research into the therapeutic potential of (S)-1-(5-Bromo-2-fluorophenyl)pentan-1-amine for various psychiatric disorders.

  • Antidepressant Activity : Research indicates that compounds affecting serotonin and norepinephrine levels can exhibit antidepressant effects. The ability of this compound to modulate these neurotransmitters could position it as a candidate for further development in antidepressant therapies.

Analgesic Properties

There is emerging evidence that compounds similar to (S)-1-(5-Bromo-2-fluorophenyl)pentan-1-amine may possess analgesic properties. By influencing pain pathways through neurotransmitter modulation, these compounds could offer new avenues for pain management therapies.

Research Findings

Pharmacological studies have shown that compounds similar to (S)-1-(5-Bromo-2-fluorophenyl)pentan-1-amine can exhibit varying degrees of potency at different receptors, highlighting the importance of stereochemistry in drug design.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Comparisons

The table below compares (S)-1-(5-Bromo-2-fluorophenyl)pentan-1-amine with key analogs from the evidence:

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Reported Applications Reference
(S)-1-(5-Bromo-2-fluorophenyl)pentan-1-amine C₁₁H₁₄BrFN 261.14 5-Br, 2-F, pentan-1-amine (S) Potential enzyme inhibitor (inferred) N/A
5-Bromo-2-fluorophenylboronic acid C₆H₅BBrFO₂ 218.81 5-Br, 2-F, boronic acid Suzuki-Miyaura cross-coupling reagent
1-(5-Bromo-2-fluorophenyl)ethanone C₈H₆BrFO 217.03 5-Br, 2-F, acetyl Intermediate in organic synthesis
tert-Butyl (S)-(4-(5-((Bicyclo[1.1.1]pentan-1-ylamino)methyl)-2,4-difluorophenyl)-4-methyl-5,6-dihydro-4H-1,3-thiazin-2-yl)carbamate C₂₂H₂₈F₂N₃O₂S 451.55 Bicyclo[1.1.1]pentane, 2,4-difluoro Beta-secretase (BACE1) inhibitor
(S)-1-(3,6-Dibromopyridin-2-yl)-2-(3,5-difluorophenyl)ethan-1-amine C₁₃H₁₁Br₂F₂N₂ 393.04 Pyridine, 3,5-difluoro, dibromo Experimental pharmaceutical intermediate

Key Differences and Implications

Electronic and Steric Effects
  • The pentan-1-amine chain in the target compound introduces greater steric bulk compared to shorter-chain analogs (e.g., ethanone derivatives). This may reduce metabolic clearance but could also hinder binding to compact active sites .
  • Halogen Positioning : The 5-bromo-2-fluoro substitution pattern differs from the 2,4-difluoro motif in the BACE1 inhibitor , which engages Gly230 via hydrogen bonding. Bromine’s larger atomic radius may enhance hydrophobic interactions but reduce solubility.

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